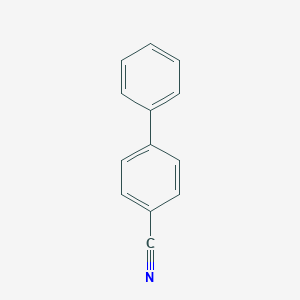

4-Cyanobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMBNLJJRKCCRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062713 | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2920-38-9 | |

| Record name | 4-Cyanobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2920-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002920389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CYANOBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Purification of 4-Cyanobiphenyl: A Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 4-cyanobiphenyl, a key intermediate in the manufacturing of liquid crystals and various pharmaceuticals. This document outlines detailed experimental protocols for common synthetic routes and purification techniques, presents quantitative data in a structured format, and includes visualizations of reaction pathways and workflows to aid in laboratory application.

Synthesis of this compound

Several synthetic methodologies can be employed for the laboratory-scale preparation of this compound. The most common and practical routes include the Suzuki-Miyaura cross-coupling, the Rosenmund-von Braun reaction, and the Sandmeyer reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1] In the synthesis of this compound, this reaction typically involves the palladium-catalyzed coupling of a phenylboronic acid with a halobenzonitrile.[2][3]

Materials:

-

4-Bromobenzonitrile

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

-

Toluene or a mixture of Dioxane and Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Add the palladium catalyst (e.g., Pd(OAc)₂; 0.02 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent (e.g., a 4:1 mixture of toluene and water).

-

The reaction mixture is heated to 80-100 °C and stirred vigorously for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed with water and then brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a classic method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[4][5] This reaction typically requires high temperatures.[4]

Materials:

-

4-Bromobiphenyl

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF) or Pyridine

-

Ferric chloride (FeCl₃)

-

Hydrochloric acid (HCl)

-

Toluene

-

Ammonium hydroxide (NH₄OH)

Procedure:

-

In a round-bottom flask, combine 4-bromobiphenyl (1.0 eq) and copper(I) cyanide (1.2 eq).

-

Add a high-boiling polar solvent such as DMF or pyridine.

-

Heat the mixture to reflux (typically 150-200 °C) for several hours (4-24 hours), monitoring the reaction by TLC.

-

After cooling, the reaction mixture is poured into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper complexes.

-

The mixture is stirred for 30-60 minutes, and the precipitate is filtered.

-

The filtrate is extracted with a suitable organic solvent like toluene.

-

The organic extracts are washed with water, dilute ammonium hydroxide, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to give the crude this compound.

Sandmeyer Reaction

The Sandmeyer reaction provides a route to synthesize aryl nitriles from aryl diazonium salts, which are generated in situ from the corresponding primary aromatic amines.[6][7] This method is particularly useful when the starting material is 4-aminobiphenyl.[8][9][10]

Materials:

-

4-Aminobiphenyl

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) (Caution: highly toxic)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Diazotization:

-

Suspend 4-aminobiphenyl (1.0 eq) in a mixture of concentrated HCl and water in a beaker.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in an aqueous solution of sodium cyanide.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60 °C for about 1 hour, or until the evolution of nitrogen gas ceases.

-

-

Work-up:

-

Cool the reaction mixture and extract the product with dichloromethane.

-

Wash the organic layer with water and a saturated sodium bicarbonate solution.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification of this compound

The crude this compound obtained from any of the synthetic routes typically requires purification to achieve the high purity necessary for its applications. Common laboratory purification techniques include recrystallization and column chromatography.

Purification Workflow

Recrystallization

Recrystallization is an effective method for purifying solid compounds.[11][12][13] The choice of solvent is crucial for successful recrystallization.

Materials:

-

Crude this compound

-

Ethanol or a mixture of ethylene dichloride and n-heptane[14]

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter flask

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).

-

Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

-

If the solution is colored, a small amount of activated carbon can be added, and the solution is heated for a few more minutes.

-

Perform a hot gravity filtration to remove any insoluble impurities and activated carbon.

-

Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven. A purity of over 99% can often be achieved with this method.[15][16]

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[17][18][19][20][21]

Materials:

-

Crude this compound

-

Silica gel (60-120 or 230-400 mesh)

-

Eluent: A mixture of non-polar and polar solvents (e.g., Hexane and Ethyl Acetate)

-

Chromatography column

-

Sand

-

Cotton or glass wool

Procedure:

-

Column Packing:

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the chosen eluent (a low polarity mixture, e.g., 95:5 Hexane:Ethyl Acetate).

-

Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

-

Add another thin layer of sand on top of the packed silica gel.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

-

Carefully load the sample onto the top of the silica gel.

-

-

Elution:

-

Begin eluting with the low polarity solvent mixture, collecting fractions.

-

The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.

-

Monitor the fractions by TLC to identify those containing the pure this compound.

-

-

Isolation:

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Data Presentation

Synthesis Data Summary

| Synthetic Method | Starting Materials | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |

| Suzuki-Miyaura Coupling | 4-Bromobenzonitrile, Phenylboronic acid | Pd(OAc)₂, K₂CO₃ | Toluene/H₂O | 80-100 | 4-12 | 70-95 | >98 | [2][22] |

| Rosenmund-von Braun | 4-Bromobiphenyl | CuCN | DMF/Pyridine | 150-200 | 4-24 | 60-85 | >97 | [4][23] |

| Sandmeyer Reaction | 4-Aminobiphenyl | NaNO₂, HCl, CuCN | Water | 0-60 | 2-4 | 50-75 | >97 | [6][8] |

| From 4-Biphenylcarboxaldehyde | 4-Biphenylcarboxaldehyde | (NH₄)₂SO₄, Na₂CO₃, S | DMSO | 120 | 10 | 99 | >99 | [24] |

| From N-methyl-4-biphenylcarboxamide | N-methyl-4-biphenylcarboxamide | Benzenesulfonyl chloride | o-dichlorobenzene | 190-200 | 8 | 70-71.2 | >99 | [25] |

Physicochemical and Spectroscopic Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₉N | [14][24] |

| Molecular Weight | 179.22 g/mol | [14][24] |

| Appearance | White to light yellow solid | [14] |

| Melting Point | 85-87 °C | [14][26][27] |

| Boiling Point | 193 °C at 20 mmHg | [27] |

| ¹H NMR (CDCl₃) | δ (ppm): 7.40-7.55 (m, 3H), 7.60-7.75 (m, 6H) | [28][29] |

| ¹³C NMR (CDCl₃) | δ (ppm): 110.9, 118.9, 127.2, 127.8, 128.6, 129.1, 132.6, 138.9, 145.7 | [29][30] |

| IR (KBr) | ν (cm⁻¹): 2225 (C≡N stretch), 1605, 1485 (C=C aromatic stretch) | [31][32][33][34] |

Disclaimer: The experimental protocols provided are intended for guidance in a laboratory setting and should be performed by trained professionals with appropriate safety precautions. Reaction conditions may need to be optimized for specific laboratory setups and scales.

References

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. scribd.com [scribd.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. scribd.com [scribd.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 11. Home Page [chem.ualberta.ca]

- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. Buy this compound | 2920-38-9 [smolecule.com]

- 15. Page loading... [guidechem.com]

- 16. CN101357896A - this compound preparation method - Google Patents [patents.google.com]

- 17. web.uvic.ca [web.uvic.ca]

- 18. ocw.mit.edu [ocw.mit.edu]

- 19. Purification [chem.rochester.edu]

- 20. orgsyn.org [orgsyn.org]

- 21. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 22. rsc.org [rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. This compound synthesis - chemicalbook [chemicalbook.com]

- 25. CN104230757A - Improved method for preparing this compound - Google Patents [patents.google.com]

- 26. This compound | CAS#:2920-38-9 | Chemsrc [chemsrc.com]

- 27. This compound | 2920-38-9 [chemicalbook.com]

- 28. This compound(2920-38-9) 1H NMR [m.chemicalbook.com]

- 29. (1,1'-Biphenyl)-4-carbonitrile | C13H9N | CID 18021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. spectrabase.com [spectrabase.com]

- 31. 4'-Heptyloxy-4-cyanobiphenyl(52364-72-4) IR2 spectrum [chemicalbook.com]

- 32. researchgate.net [researchgate.net]

- 33. photonicsforenergy.spiedigitallibrary.org [photonicsforenergy.spiedigitallibrary.org]

- 34. 4-Cyano-4'-hydroxybiphenyl [webbook.nist.gov]

A Comprehensive Technical Guide to the Fundamental Properties of 4-Cyanobiphenyl for Researchers

For researchers, scientists, and drug development professionals, 4-cyanobiphenyl (4CB) is a versatile organic compound with significant applications in materials science and as a key intermediate in the synthesis of pharmaceuticals. This guide provides an in-depth overview of its core properties, including chemical, physical, and spectroscopic data, alongside detailed experimental protocols and visualizations to support laboratory work and drug development endeavors.

Chemical and Physical Properties

This compound is a solid, aromatic compound composed of a biphenyl backbone with a nitrile functional group. Its rigid, rod-like structure is fundamental to its applications, particularly in the field of liquid crystals.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉N | [2] |

| Molecular Weight | 179.22 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 85-87 °C | [2][5] |

| Boiling Point | 332.3 ± 21.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 155.5 ± 14.6 °C | [2] |

| Water Solubility | Limited | [5] |

| LogP | 3.29 | [2] |

| CAS Number | 2920-38-9 | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes its key spectral features.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Wavelengths/Shifts | Reference |

| ¹H NMR | Spectra available, specific shifts depend on solvent. | [6] |

| ¹³C NMR | Spectra available, specific shifts depend on solvent. | [7] |

| Infrared (IR) | Spectra available, characteristic nitrile (C≡N) stretch. | [6] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. | [8] |

| UV-Vis | Absorption maxima depend on the solvent. | [8] |

Crystal Structure

The crystalline structure of this compound and its derivatives is a key determinant of their liquid crystalline properties. For instance, in the related compound 4'-pentyl-4-cyanobiphenyl (5CB), the torsion angle between the two phenyl rings in the biphenyl moiety is approximately -26.3(3)°.[9] The aliphatic chain typically adopts an all-trans conformation.[9] Computational studies using Density Functional Theory (DFT) have indicated that cyanobiphenyl compounds are generally non-coplanar, possessing a twisted conformation.[10]

Synthesis and Reactivity

This compound can be synthesized through various methods, and its reactivity is primarily centered around the cyano group and the biphenyl core.

Synthesis

Several synthetic routes to this compound have been reported. Common methods include:

-

From Biphenyl: A Friedel-Crafts reaction of biphenyl with N-methylamino formyl chloride, followed by dehydration, can yield this compound.[1] Another approach involves the reaction of biphenyl with a cyanide source under Friedel-Crafts conditions.[1]

-

From Dibenzoyl Chloride: A multi-step process involving the reaction of dibenzoyl chloride with ammonia to form biphenyl acyl amine, which is then dehydrated to produce this compound.[11]

-

Suzuki Coupling: A newer method involves the Suzuki coupling of a halogenated benzene with a boronic acid derivative, catalyzed by nickel or palladium.[12]

Chemical Reactivity

The chemical behavior of this compound is influenced by its biphenyl structure and the electron-withdrawing nature of the cyano group.[10]

-

Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.[10]

-

Reduction: The cyano group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.[10]

-

Substitution Reactions: The biphenyl core can undergo electrophilic or nucleophilic substitution reactions, with the reactivity of the aromatic rings being influenced by the cyano group.[10]

-

Coordination Chemistry: The nitrogen atom of the cyano group can coordinate with metal ions, a property exploited in the development of fluorescent probes.[1]

Applications in Research and Drug Development

This compound and its derivatives are pivotal in several areas of research and development.

Liquid Crystals

The primary application of this compound and its homologues is in the formulation of liquid crystal mixtures for display technologies.[1][13] Their rod-like shape and strong dipole moment due to the cyano group are essential for the formation of the nematic phase, which can be manipulated by an electric field.[14]

Drug Development

In the pharmaceutical industry, this compound serves as a crucial intermediate in the synthesis of various drugs.[15] Notably, it is a precursor for the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs.[16] For example, 4'-bromomethyl-2-cyanobiphenyl, a derivative of this compound, is a key intermediate in the synthesis of sartans like Losartan and Valsartan.[16] It is important to note that this compound itself is not the active pharmaceutical ingredient and does not have a direct biological mechanism of action in this context.[10]

Fluorescent Probes

Derivatives of this compound are being explored as fluorescent probes for the detection of metal ions and for biological imaging.[1] The fluorescence properties of these probes can be modulated by their interaction with specific analytes.[1]

Experimental Protocols

The following sections provide detailed, generalized methodologies for key experiments involving this compound. Researchers should adapt these protocols based on their specific laboratory conditions and safety guidelines.

Synthesis of this compound via Friedel-Crafts Reaction

This protocol is a generalized procedure based on established Friedel-Crafts methodology.[1][11]

Materials:

-

Biphenyl

-

N-methylamino formyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane or carbon disulfide)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dehydrating agent (e.g., phosphorus pentoxide or trifluoroacetic anhydride)

-

Organic solvent for extraction and recrystallization (e.g., ethanol, petroleum ether)

Procedure:

-

Acylation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, dissolve biphenyl in the anhydrous solvent. Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add N-methylamino formyl chloride dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture and pour it slowly onto crushed ice containing concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain crude N-methyl-4-biphenyl formamide.

-

Dehydration: Treat the crude product with a suitable dehydrating agent to convert the formamide to the nitrile.

-

Purification: Purify the resulting this compound by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) to obtain the final product.

Spectroscopic Characterization

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the NMR tube and gently invert to ensure complete dissolution and a homogeneous solution.

Instrumental Parameters (¹H NMR):

-

Spectrometer Frequency: 300-600 MHz

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

-

Relaxation Delay: 1-5 seconds

-

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm)

Instrumental Parameters (¹³C NMR):

-

Spectrometer Frequency: 75-150 MHz

-

Pulse Sequence: Proton-decoupled experiment

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-10 seconds

-

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm)

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to a pellet press.

-

Apply pressure to form a thin, transparent pellet.

Instrumental Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumental Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Mass Range: Scan a range appropriate to detect the molecular ion and fragments (e.g., m/z 50-300).

Role in Signaling Pathways

While this compound is a precursor to angiotensin II receptor blockers (ARBs), it does not directly participate in the angiotensin II signaling pathway. ARBs, the final drug molecules, exert their therapeutic effect by blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction and other physiological effects.[17] The role of this compound is strictly as a foundational chemical scaffold in the synthesis of these more complex and biologically active molecules.

Safety Information

This compound is considered hazardous. It may be harmful if swallowed, in contact with skin, or if inhaled.[18] It can cause skin and serious eye irritation, and may cause respiratory irritation.[18] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[18]

This technical guide provides a foundational understanding of this compound for researchers. By consolidating its properties, applications, and experimental considerations, this document aims to facilitate its effective and safe use in scientific research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN101357896A - this compound preparation method - Google Patents [patents.google.com]

- 3. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]

- 4. This compound | 2920-38-9 [chemicalbook.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. spectrabase.com [spectrabase.com]

- 7. DE69713479T2 - Process for the preparation of 4'-methyl-2-cyanobiphenyl - Google Patents [patents.google.com]

- 8. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Buy this compound | 2920-38-9 [smolecule.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN104230757A - Improved method for preparing this compound - Google Patents [patents.google.com]

- 15. This compound(2920-38-9) 1H NMR spectrum [chemicalbook.com]

- 16. CN102503855A - Synthetic method of this compound - Google Patents [patents.google.com]

- 17. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluorescent probes for bioimaging applications. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

Spectroscopic Characterization of 4-Cyanobiphenyl: A Technical Guide

Introduction

4-Cyanobiphenyl (4CB) is a versatile organic compound widely utilized in the synthesis of liquid crystals, pharmaceuticals, and other advanced materials. Its rigid biphenyl core functionalized with a polar nitrile group imparts unique electronic and self-assembling properties. A thorough spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and understanding its behavior in various applications. This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development and materials science.

Quantitative Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Technique | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | H-2', H-6' | ~7.50 - 7.60 | m | - |

| H-3', H-4', H-5' | ~7.40 - 7.50 | m | - | |

| H-2, H-6 | ~7.65 - 7.75 | d | ~8.0 | |

| H-3, H-5 | ~7.60 - 7.70 | d | ~8.0 | |

| ¹³C NMR | C-4' | ~138 | s | - |

| C-2', C-6' | ~129 | d | - | |

| C-3', C-5' | ~128 | d | - | |

| C-1' | ~132 | s | - | |

| C-1 | ~145 | s | - | |

| C-4 | ~112 | s | - | |

| C-2, C-6 | ~133 | d | - | |

| C-3, C-5 | ~127 | d | - | |

| -C≡N | ~119 | s | - |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. Data is typically acquired in deuterated chloroform (CDCl₃). Actual values may vary slightly depending on the solvent and instrument.

Table 2: FTIR and Raman Spectral Data for this compound

| Technique | Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| FTIR | ~2225 | Strong, Sharp | C≡N stretch |

| ~3100 - 3000 | Medium | Aromatic C-H stretch | |

| ~1600, ~1485 | Medium-Strong | Aromatic C=C ring stretch | |

| ~820 | Strong | para-disubstituted C-H out-of-plane bend | |

| Raman | ~2225 | Strong | C≡N stretch |

| ~1608 | Very Strong | Aromatic C=C ring stretch | |

| ~1285 | Strong | Biphenyl inter-ring stretch |

Table 3: UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Solvent |

| λmax | ~280 nm | Ethanol/Acetonitrile |

| Molar Absorptivity (ε) | ~20,000 L mol⁻¹ cm⁻¹ | Ethanol/Acetonitrile |

Note: The strong absorption is due to the π → π electronic transition of the conjugated biphenyl system.*

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity | Assignment |

| 179 | High | [M]⁺ (Molecular Ion) |

| 152 | Moderate | [M - HCN]⁺ |

| 126 | Low | [C₁₀H₆]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Note: Fragmentation patterns are dependent on the ionization technique, typically Electron Ionization (EI) for GC-MS analysis.

Detailed Experimental Protocols

The following sections provide generalized experimental protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.[1]

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 or 500 MHz) is recommended for better signal dispersion.[1]

-

-

Data Acquisition (¹H NMR):

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters, which typically include a 90° pulse width, a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1]

-

-

Data Acquisition (¹³C NMR):

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse width, a spectral width of 0-220 ppm, and a longer relaxation delay (e.g., 2-10 seconds) to ensure quantitative accuracy for all carbon signals, especially quaternary carbons.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrumentation:

-

An FTIR spectrometer equipped with a Globar source, a KBr beamsplitter, and a DTGS detector is commonly used.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as the KBr matrix.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C≡N, aromatic C-H, C=C) by comparing the observed frequencies with correlation charts.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within this compound and for quantitative analysis.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent such as ethanol or acetonitrile.

-

From the stock solution, prepare a series of dilutions to a final concentration range suitable for UV-Vis analysis (typically in the micromolar range).

-

-

Instrumentation:

-

A double-beam UV-Vis spectrophotometer is preferred to minimize errors from solvent absorption and lamp fluctuations.

-

-

Data Acquisition:

-

Use a pair of matched quartz cuvettes (typically with a 1 cm path length).

-

Fill one cuvette with the pure solvent to be used as the reference (blank).[2]

-

Fill the other cuvette with the this compound solution.

-

Place the cuvettes in the spectrophotometer.

-

Record the absorption spectrum over a wavelength range of approximately 200-400 nm.[2]

-

-

Data Processing and Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If performing quantitative analysis, use the Beer-Lambert law (A = εcl) to determine the concentration of unknown samples, where A is the absorbance at λmax, ε is the molar absorptivity, c is the concentration, and l is the path length.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation (for GC-MS):

-

Instrumentation:

-

A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), typically with an Electron Ionization (EI) source and a quadrupole or ion trap mass analyzer.

-

-

Data Acquisition (GC-MS):

-

GC Conditions:

-

Injector Temperature: 250-280 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Processing and Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures. This can be compared to spectral libraries for confirmation.

-

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the typical workflows for the spectroscopic characterization of this compound.

Caption: Workflow for NMR Spectroscopic Analysis of this compound.

Caption: Workflow for FTIR Spectroscopic Analysis of this compound.

Caption: Workflow for UV-Vis Spectroscopic Analysis of this compound.

Caption: Workflow for Mass Spectrometry Analysis of this compound.

References

An In-depth Technical Guide to the Phase Behavior of 4-Cyanobiphenyl Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of 4-cyanobiphenyl (nCB) liquid crystals, a class of materials pivotal in the development of liquid crystal displays (LCDs) and with emerging applications in drug delivery and biosensing. This document details their thermal properties, the experimental techniques used for their characterization, and the molecular organization that dictates their unique states of matter.

Introduction to this compound Liquid Crystals

4-cyanobiphenyls are a homologous series of organic molecules characterized by a rigid biphenyl core, a polar cyano (-C≡N) group at one end, and a flexible alkyl chain (-CnH2n+1) at the other. This molecular anisotropy is the fundamental origin of their liquid crystalline behavior. The length of the alkyl chain (n) significantly influences the types of liquid crystal phases (mesophases) observed and the temperatures at which transitions between these phases occur.[1]

The most common mesophases exhibited by the nCB series are the nematic (N) and smectic A (SmA) phases. In the nematic phase, the molecules exhibit long-range orientational order, tending to align along a common director axis, but lack positional order.[1] The smectic A phase possesses a higher degree of order, with the molecules organized into layers and oriented perpendicularly to the layer planes.[2]

Quantitative Phase Behavior of nCBs

The phase transitions of 4-cyanobiphenyls are characterized by specific transition temperatures and associated enthalpy changes (ΔH), which can be precisely measured using techniques such as Differential Scanning Calorimetry (DSC). The following table summarizes the key transition temperatures for a range of nCB homologues.

| Compound | n | TC-N or C-SmA (°C) | TSmA-N (°C) | TN-I (°C) | ΔHN-I (J/g) |

| 4-pentyl-4'-cyanobiphenyl | 5CB | 22.5[3] | - | 35.0[3] | 1.8[4] |

| 4-hexyl-4'-cyanobiphenyl | 6CB | 14.5 | - | 29.0 | - |

| 4-heptyl-4'-cyanobiphenyl | 7CB | 30.0 | - | 42.8 | - |

| 4-octyl-4'-cyanobiphenyl | 8CB | 21.5 | 33.5 | 40.5 | - |

| 4-octyloxy-4'-cyanobiphenyl | 8OCB | 52.9[5] | 66.7[5] | 79.1[5] | - |

| 4-nonyl-4'-cyanobiphenyl | 9CB | 42.0 | 48.0 | 49.5 | - |

| 4-decyl-4'-cyanobiphenyl | 10CB | 45.0 | 50.5 | 47.0 | - |

| 4-undecyl-4'-cyanobiphenyl | 11CB | 51.0 | 58.5 | 56.5 | - |

| 4-dodecyl-4'-cyanobiphenyl | 12CB | 47.5 | 57.5 | 54.5 | - |

Note: Transition temperatures can vary slightly depending on the purity of the sample and the experimental conditions. Enthalpy data for all transitions is not consistently available in the literature.

Experimental Protocols for Characterization

The investigation of the phase behavior of this compound liquid crystals relies on a suite of complementary experimental techniques.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.[6]

Methodology:

-

Sample Preparation: A small, precisely weighed sample (typically 1-10 mg) of the this compound is hermetically sealed in an aluminum pan.[4] An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC furnace. The instrument is programmed to scan a specific temperature range at a constant heating and cooling rate (e.g., 5-20 °C/min).[2]

-

Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is ramped.

-

Data Analysis: Phase transitions appear as endothermic (melting) or exothermic (crystallization) peaks in the DSC thermogram. The peak onset temperature is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is a powerful visualization technique used to identify liquid crystal phases by their characteristic optical textures.[7]

Methodology:

-

Sample Preparation: A small amount of the this compound is placed between a glass slide and a coverslip. The sample is heated to its isotropic phase to ensure a uniform distribution and then cooled to the desired temperature for observation.

-

Microscope Setup: The sample is placed on the stage of a polarizing microscope, which is equipped with two polarizers oriented perpendicular to each other ("crossed polarizers").

-

Observation: Isotropic liquids appear dark under crossed polarizers because they do not alter the polarization of light. Anisotropic liquid crystal phases, however, are birefringent and rotate the plane of polarized light, resulting in bright, colorful, and often intricate textures.[7] Nematic phases typically exhibit a "Schlieren" or "threaded" texture, while smectic phases often show "focal conic" or "fan-like" textures.[8][9]

-

Temperature Control: A hot stage is used to precisely control the sample temperature, allowing for the direct observation of phase transitions as they occur.

X-Ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement and structural parameters of the liquid crystal phases.[10]

Methodology:

-

Sample Preparation: The this compound sample is loaded into a thin-walled glass capillary tube.[1] For studies requiring aligned samples, the liquid crystal can be subjected to a magnetic or electric field during cooling from the isotropic phase.

-

Instrument Setup: The capillary is mounted in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample.

-

Data Acquisition: A detector records the intensity of the scattered X-rays as a function of the scattering angle (2θ).

-

Data Analysis:

-

Nematic Phase: The XRD pattern of a nematic phase shows a diffuse halo at wide angles, indicative of the liquid-like positional disorder of the molecules.[11]

-

Smectic A Phase: The smectic A phase exhibits a sharp, low-angle Bragg reflection corresponding to the layer spacing (d), in addition to the wide-angle diffuse halo.[11] The layer spacing can be calculated using Bragg's Law (nλ = 2d sinθ).[12]

-

Visualizing Molecular Structure and Phase Transitions

The following diagrams, generated using the DOT language, illustrate key aspects of the structure and behavior of this compound liquid crystals.

Conclusion

The phase behavior of this compound liquid crystals is a rich and well-studied field, with profound implications for materials science and technology. The predictable relationship between the alkyl chain length and the resulting mesophases makes the nCB series an ideal model system for understanding the fundamentals of liquid crystallinity. The experimental techniques outlined in this guide provide a robust framework for the characterization of these and other liquid crystalline materials, enabling further innovation in their application.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro | Engineering And Technology Journal [everant.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. ossila.com [ossila.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(this compound-4′-yl)-10-(4-alkylaniline-benz ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM00162D [pubs.rsc.org]

- 12. XRD Basics [physics.upenn.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Properties of 4-Cyanobiphenyl Derivatives

This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of this compound derivatives. These compounds are of significant interest due to their widespread applications, most notably as the core components of liquid crystal displays (LCDs) and as versatile fluorescent probes in materials science and biological imaging. This document details common synthetic methodologies, explores their rich physicochemical and photophysical properties, and provides structured experimental protocols for their preparation and analysis.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two approaches: the construction of the cyanobiphenyl core through cross-coupling reactions, or the functionalization of a pre-existing this compound scaffold. Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are among the most robust and widely used methods for creating the core biphenyl structure.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[1][2] This method is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials.[2] For the synthesis of this compound derivatives, this typically involves the coupling of a phenylboronic acid derivative with a 4-halobenzonitrile or vice-versa.

A general workflow for this synthetic approach is outlined below.

One-Pot Sodium-Mediated Aromatic Cross-Coupling

A convenient one-pot method has been developed for the synthesis of 4'-alkyl-4-cyanobiaryls.[3] This approach is based on the cross-coupling between the sodium salt of the terephthalonitrile dianion and a neutral aromatic nitrile in liquid ammonia, followed by alkylation of the resulting intermediate with an alkyl bromide.[3][4] This transition-metal-free method is advantageous for its experimental simplicity and the use of readily available reagents.[3]

Synthesis from Biphenyl

The foundational liquid crystal, 4-cyano-4'-pentylbiphenyl (5CB), was first synthesized by modifying a biphenyl core.[5] This multi-step process involves bromination of biphenyl, followed by a Friedel-Crafts acylation to introduce the pentanoyl group, reduction of the ketone, and finally, cyanation to replace the bromine atom with a nitrile group.[5]

Properties of this compound Derivatives

The properties of this compound derivatives are highly tunable by altering the substituents on the biphenyl core, particularly the terminal alkyl or alkoxy chains. These modifications significantly influence their liquid crystalline behavior and photophysical characteristics.

Physicochemical and Liquid Crystalline Properties

4-Alkyl-4'-cyanobiphenyls (nCB) and 4-alkoxy-4'-cyanobiphenyls (nOCB) are classic families of thermotropic liquid crystals.[6] Their phase behavior is dictated by the length and nature of the alkyl/alkoxy chain. For instance, 5CB transitions from a crystalline solid to a nematic liquid crystal at 22.5 °C and becomes an isotropic liquid at 35.0 °C.[5] Longer chains, as in 4'-octyloxy-4-biphenylcarbonitrile (8OCB), can introduce additional smectic phases.[7] The polar cyano group leads to strong dipolar associations, often resulting in the formation of antiparallel dimeric structures in the mesophase.[8][9]

The introduction of substituents, such as fluorine atoms, into the core or the flexible tail can significantly alter the mesomorphic properties, often lowering melting points and broadening the nematic phase window.[10]

Table 1: Phase Transition Temperatures of Selected this compound Derivatives

| Compound Name | Abbreviation | Structure | TCr-N/SmA (°C) | TSmA-N (°C) | TN-I (°C) | Reference(s) |

| 4-Cyano-4'-pentylbiphenyl | 5CB | C₅H₁₁-(C₆H₄)₂-CN | 22.5 | - | 35.0 | [5] |

| 4-Cyano-4'-hexylbiphenyl | 6CB | C₆H₁₃-(C₆H₄)₂-CN | 14.5 | - | 29.0 | [11] |

| 4-Cyano-4'-heptylbiphenyl | 7CB | C₇H₁₅-(C₆H₄)₂-CN | 30.0 | - | 42.8 | [12] |

| 4-Cyano-4'-octylbiphenyl | 8CB | C₈H₁₇-(C₆H₄)₂-CN | 21.5 | 33.5 | 40.5 | [11] |

| 4-Cyano-4'-octyloxybiphenyl | 8OCB | C₈H₁₇O-(C₆H₄)₂-CN | 52.86 | 66.65 | 79.10 | [7] |

Note: TCr-N/SmA = Crystal to Nematic or Smectic A transition; TSmA-N = Smectic A to Nematic transition; TN-I = Nematic to Isotropic transition.

Photophysical Properties

This compound derivatives typically exhibit fluorescence originating from a planar excited state.[13] The emission properties are sensitive to the molecular environment. A red shift in the emission spectrum is often observed with increasing solvent polarity, which is attributed to the relaxation of the solvent cage around the excited solute that possesses a larger dipole moment than the ground state.[13] Electron-donating substituents, such as alkoxy groups, can enhance fluorescence intensity by increasing the electron density of the π-system.[14]

The diagram below illustrates the general relationship between the molecular structure of this compound derivatives and their resulting properties.

Table 2: Photophysical Properties of Selected this compound Derivatives

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Notes | Reference(s) |

| This compound | Cyclohexane | ~280 | ~330 | Emission shows vibrational structure. | [13] |

| This compound | Acetonitrile | ~280 | ~360 | Emission is red-shifted and structureless. | [13] |

| 4-Cyano-4'-octyloxybiphenyl (8OCB) | Varies | Decreases with addition of 8CB | - | Absorption is sensitive to mixture composition. | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound derivatives, focusing on the versatile Suzuki-Miyaura coupling.

Synthesis Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 4'-alkyl-4-cyanobiphenyl derivative (e.g., 4'-pentyl-4-cyanobiphenyl, 5CB).

Materials:

-

4-Bromobenzonitrile

-

4-Pentylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[1]

-

Toluene and Water (or Dioxane/Water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 eq), 4-pentylphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).[1][15]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the solvent system, typically a mixture like toluene/water (e.g., 4:1 v/v), via a syringe.[15] Degas the resulting mixture by bubbling argon through it for 10-15 minutes.

-

Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(OAc)₂ at 1-5 mol% or Pd(PPh₃)₄ at 1-5 mol%).[15]

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 4'-pentyl-4-cyanobiphenyl.

Characterization Workflow

Newly synthesized compounds must be rigorously characterized to confirm their structure and purity and to evaluate their properties.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. ossila.com [ossila.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. par.nsf.gov [par.nsf.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Structural Architecture of 4-Cyanobiphenyl and its Analogs: A Technical Guide for Researchers

An in-depth exploration of the crystallographic properties, experimental determination, and molecular organization of 4-cyanobiphenyl and its derivatives, offering critical insights for materials science and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure of this compound (4CB) and its analogues, a class of compounds renowned for their unique liquid crystalline properties and potential applications in various scientific and technological fields. A thorough understanding of their solid-state structure is paramount for predicting and tuning their physicochemical properties, which is of particular interest to researchers in materials science and drug development. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and illustrates the logical relationships between different analogues and the general workflow of crystallographic analysis.

Crystallographic Data of this compound and its Analogues

The crystal structures of this compound and its n-alkyl (nCB) and n-alkoxy (nOCB) analogues have been extensively studied using single-crystal X-ray diffraction. These studies reveal a rich variety of crystal packing arrangements and intermolecular interactions that govern their macroscopic properties. The key crystallographic parameters for a selection of these compounds are summarized in the tables below.

4-Alkyl-4'-cyanobiphenyls (nCB)

| Compound | Formula | a (Å) | b (Å) | c (Å) | β (°) | Space Group | Z | Ref. |

| 2CB | C₁₅H₁₃N | - | - | - | - | P2₁/a | - | [1] |

| 5CB | C₁₈H₁₉N | 8.249(5) | 16.022(4) | 10.935(3) | 95.09(3) | P2₁/a | 4 | [2] |

| 6CB | C₁₉H₂₁N | - | - | - | - | - | - | [3] |

| 7CB | C₂₀H₂₃N | - | - | - | - | P2₁/a | - | [3][4] |

4-Alkoxy-4'-cyanobiphenyls (nOCB)

| Compound | Formula | a (Å) | b (Å) | c (Å) | β (°) | Space Group | Z | Ref. |

| 8OCB | C₂₁H₂₅NO | - | - | - | - | - | - | [5] |

Other Analogues

| Compound | Formula | a (Å) | b (Å) | c (Å) | β (°) | Space Group | Z | Ref. |

| α,ω-bis(this compound-4′-oxy)heptane | C₃₃H₃₀N₂O₂ | 33.737(4) | 11.084(2) | 7.106(1) | 94.01(3) | P2₁/n | 4 | [6][7] |

| 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate | C₂₇H₁₉NO₃ | - | - | - | - | - | - | [8][9] |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound and its analogues is largely dictated by a combination of weak intermolecular interactions, including C—H⋯O, C—H⋯N, and C—H⋯π interactions, as well as π–π stacking.[8][9] In many of these structures, the molecules are linked into chains or more complex three-dimensional networks through these interactions.

For instance, in the crystal structure of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, molecules are linked by weak C—H⋯O interactions, forming chains that propagate along a specific crystallographic direction.[8][9] Furthermore, the packing is consolidated by C—H⋯π and π–π stacking interactions between the aromatic rings of adjacent molecules.[8][9] The dihedral angle between the biphenyl rings is a critical parameter that influences the overall molecular shape and packing efficiency.

In the n-alkyl and n-alkoxy series, the length and parity of the alkyl/alkoxy chain significantly influence the crystal packing and the resulting liquid crystalline phases. The interplay between the rigid biphenyl core and the flexible alkyl chain leads to different packing motifs, such as head-to-head or head-to-tail arrangements of the polar cyano groups.[1]

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structures of this compound and its analogues predominantly relies on single-crystal X-ray diffraction. The general experimental workflow is outlined below.

Crystal Growth

Single crystals of suitable quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.[1] Common solvents used for cyanobiphenyls include ethanol and acetone. The slow evaporation process allows for the ordered arrangement of molecules into a crystal lattice.

Data Collection

A single crystal is mounted on a goniometer head of a diffractometer.[1] Commonly used instruments include the Enraf-Nonius CAD4 and Bruker SMART CCD diffractometers. Monochromatic X-ray radiation, typically MoKα (λ = 0.71073 Å) or CuKα, is used to irradiate the crystal.[10] The crystal is rotated, and the diffraction pattern, consisting of a series of spots of varying intensity, is recorded by a detector.[11]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density distribution.[1] This initial model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction intensities. The positions of hydrogen atoms are often calculated based on geometric considerations and included in the final refinement stages.[8]

Visualizations

To better illustrate the relationships and processes described, the following diagrams are provided in the DOT language for use with Graphviz.

References

- 1. ir.nbu.ac.in [ir.nbu.ac.in]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ossila.com [ossila.com]

- 6. The Structure of α,ω-bis(this compound-4′-oxy)heptane | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. m.youtube.com [m.youtube.com]

"dielectric properties of 4-cyanobiphenyl nematic phase"

An In-Depth Technical Guide to the Dielectric Properties of 4-Cyanobiphenyls in the Nematic Phase

Introduction

The 4-cyanobiphenyl (nCB) series of liquid crystals represents a cornerstone in the development of liquid crystal displays (LCDs) and other electro-optic devices. A defining characteristic of these materials is their large positive dielectric anisotropy in the nematic phase, a direct consequence of the strong permanent dipole moment associated with the cyano (-C≡N) end group aligned along the principal molecular axis.[1] This anisotropy allows for the manipulation of the molecular orientation with an external electric field, which is the fundamental principle behind twisted nematic displays and other applications. This guide provides a comprehensive overview of the dielectric properties of 4-cyanobiphenyls in their nematic state, focusing on quantitative data, experimental methodologies, and the underlying physical principles.

Fundamentals of Dielectric Anisotropy in Nematic Liquid Crystals

In the nematic phase, calamitic (rod-like) molecules, such as 4-cyanobiphenyls, exhibit long-range orientational order, described by a unit vector known as the director (n̂). This structural anisotropy leads to anisotropic macroscopic properties, including the dielectric permittivity (ε).

When an external electric field (E) is applied, the dielectric permittivity will have a different value depending on its orientation relative to the director:

-

Parallel Permittivity (ε||): Measured when the electric field is parallel to the director (E || n̂).

-

Perpendicular Permittivity (ε⊥): Measured when the electric field is perpendicular to the director (E ⊥ n̂).

The dielectric anisotropy (Δε) is the difference between these two principal components:

Δε = ε|| - ε⊥

For the this compound series, the cyano group creates a large dipole moment along the long molecular axis.[1] This results in a significantly larger parallel permittivity compared to the perpendicular component, leading to a strong positive dielectric anisotropy (Δε > 0).[2][3]

The relationship between the molecular structure and the macroscopic dielectric properties is described by the Maier-Meier theory, which connects ε||, ε⊥, and Δε to molecular parameters such as the dipole moment, polarizability, and the nematic order parameter.

Figure 1. Logical relationship from molecular dipole to dielectric anisotropy.

Quantitative Dielectric Data

The dielectric properties of the this compound series are dependent on temperature, frequency, and the length of the alkyl chain (n). Generally, the principal dielectric constants and the anisotropy decrease with increasing alkyl chain length.[2][3]

Table 1: Dielectric Properties of Various 4-n-alkyl-4-cyanobiphenyls (nCB)

| Compound | Nematic Range (°C) | Temperature (°C) | Frequency (kHz) | ε|| | ε⊥ | Δε | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 5CB | 22.5 - 35.0 | 24 | 1 | - | - | ~11.5 |[2] | | 5CB | 22.5 - 35.0 | 20 | 1 | ~18.5 | ~7.0 | ~11.5 |[1][2] (Values estimated from figures) | | 7CB | 28.5 - 42.0 | 20 | 1 | - | - | 6.7 |[2] | | 7CB | 28.5 - 42.0 | 30 | 1 | ~15.0 | ~6.5 | ~8.5 |[1] (Values estimated from figures) | | 8CB | 32.5 - 40.4 | 34 | 1 | ~13.5 | ~6.2 | ~7.3 |[1] (Values estimated from figures) |

Note: Values can vary slightly between studies due to differences in purity and experimental conditions.

The mean dielectric constant, calculated as ε̄ = (ε|| + 2ε⊥)/3, often decreases as temperature decreases within the nematic phase. This behavior is attributed to an increase in antiferroelectric short-range ordering, where neighboring molecules tend to align in an antiparallel fashion.[1]

Experimental Protocols for Dielectric Measurement

The measurement of dielectric anisotropy requires precise control over the liquid crystal's alignment relative to the applied electric field. This is typically achieved using dielectric spectroscopy on specially prepared liquid crystal cells.

Core Methodology: Dielectric Spectroscopy

-

Cell Preparation:

-

Two parallel glass plates coated with a transparent conductor (e.g., Indium Tin Oxide, ITO) are used as electrodes.

-

To measure ε⊥ , the surfaces are treated to induce homeotropic alignment, where the director (and thus the long molecular axes) aligns perpendicular to the electrode surfaces. This is often achieved by using exceptionally clean glass plates, as cyanobiphenyls have a natural tendency to align homeotropically.[1]

-

To measure ε|| , the surfaces are treated for homogeneous (or planar) alignment, where the director aligns parallel to the electrode surfaces. This is commonly done by coating the surfaces with a polymer (like polyimide) and rubbing it in a single direction.[4] A strong magnetic field can also be used to enforce homogeneous alignment.[1]

-

The spacing between the plates is precisely controlled, typically in the range of 5 to 50 µm.

-

-

Instrumentation and Measurement:

-

The prepared cell is filled with the this compound sample in its isotropic phase and then slowly cooled into the nematic phase.

-

The cell is placed in a temperature-controlled stage or oven.

-

An LCR meter or impedance analyzer is connected to the cell's electrodes.[4]

-

A small AC voltage (e.g., 300 mV) is applied across the cell to avoid disturbing the molecular alignment.[1]

-

The instrument measures the capacitance (C) and conductance (G) or dielectric loss (tan δ) of the sample over a range of frequencies (e.g., 1 kHz to 10 MHz).[5][6]

-

-

Data Calculation:

-

The real part of the dielectric permittivity (ε') is calculated from the measured capacitance (C), the vacuum permittivity (ε₀), the electrode area (A), and the cell thickness (d): ε' = (C * d) / (ε₀ * A)

-

The imaginary part (ε''), representing dielectric loss, is calculated from the conductance or loss tangent.

-

By performing these measurements on both homeotropically and homogeneously aligned cells, ε⊥ and ε|| are determined, respectively.

-

Figure 2. Experimental workflow for dielectric spectroscopy of liquid crystals.

Dielectric Relaxation

In the nematic phase of 4-cyanobiphenyls, dielectric relaxation studies reveal information about molecular dynamics. A prominent Debye-type dispersion is often observed in the MHz frequency range for the parallel component (ε||).[5] This relaxation is associated with the hindered rotation of the polar molecules around their short molecular axis. The study of these relaxation processes provides insights into the rotational viscosity and the nematic potential that governs the orientational order of the liquid crystal.

Conclusion

The this compound family of liquid crystals is defined by its strong positive dielectric anisotropy, which is a direct result of its molecular structure. This property, which varies predictably with alkyl chain length and temperature, is fundamental to the widespread application of these materials in display technology. The characterization of the dielectric permittivity and its anisotropy is achieved through well-established dielectric spectroscopy techniques that rely on the controlled alignment of the liquid crystal director. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and professionals working with these important materials.

References

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. RRI Digital Repository: Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in their nematic phases [dspace.rri.res.in]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Modeling of 4-Cyanobiphenyl Interactions

This technical guide provides a comprehensive overview of the principles and methodologies for the molecular modeling of this compound (nCB) and its derivatives. Given the importance of these molecules in liquid crystal technologies and as fragments in drug design, understanding their intermolecular interactions at an atomic level is crucial for the rational design of new materials and therapeutics. This document details the computational protocols, summarizes key quantitative data from simulation and experiment, and illustrates the underlying workflows and concepts.

Introduction to this compound

This compound and its n-alkyl homologues (nCB) are fundamental components of liquid crystal displays and have served as model systems for studying the relationship between molecular structure and mesomorphic properties. Their molecular architecture, characterized by a rigid biphenyl core, a polar nitrile group, and a flexible alkyl chain, gives rise to a delicate balance of intermolecular forces that dictate their phase behavior. These forces include dipole-dipole interactions, van der Waals forces, and π-π stacking.[1][2] Molecular modeling, particularly molecular dynamics (MD) simulations and quantum chemical calculations, provides an indispensable tool for investigating these interactions and predicting material properties.

Theoretical Background: Intermolecular Interactions

The liquid crystalline behavior of this compound is governed by a complex interplay of intermolecular interactions. The strong dipole of the cyano group leads to a tendency for antiparallel arrangements between neighboring molecules to minimize electrostatic repulsion.[1] The primary non-covalent interactions at play are:

-

π-π Stacking Interactions : The aromatic biphenyl cores can stack on top of each other, contributing to the stability of the ordered phases.

-

Dipole-Dipole Interactions : The highly polar cyano (-CN) group is a dominant factor, leading to strong electrostatic interactions that favor antiparallel dimerization.[3]

-

Van der Waals Forces (London Dispersion Forces) : These are crucial for the overall cohesion of the system and are particularly important for the interactions involving the nonpolar alkyl chains.[1][3]

These interactions can be broadly categorized by the relative orientation of the interacting molecules, such as stacking, in-plane, and terminal arrangements.[2]

Computational Methodologies

Molecular Dynamics (MD) Simulations

MD simulations are the workhorse for studying the collective behavior and phase transitions of this compound systems. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the prediction of thermodynamic and structural properties.

This protocol is based on methodologies reported for simulating 4-pentyl-4'-cyanobiphenyl (5CB).[4]

-

Force Field Selection : A united-atom or all-atom force field is chosen. For instance, the GROMOS 54a7 force field can be used for the solvent, while specialized parameters are employed for 5CB, sometimes adapted from force fields like TraPPE-UA or AMBER/OPLS.[4][5][6] The choice of force field is critical for accurately reproducing experimental properties.[5]

-

System Setup :

-

Construct an initial configuration of 5CB molecules. For liquid crystal studies, molecules are often placed in a simulation box with an initial ordered arrangement (e.g., aligned along the z-axis).

-

For studies of interfacial behavior, a slab of 5CB can be placed between layers of a solvent like water.[4][7]

-

The system typically contains hundreds to thousands of molecules (e.g., 2048 5CB molecules).[4]

-

-

Simulation Parameters (using GROMACS) :

-